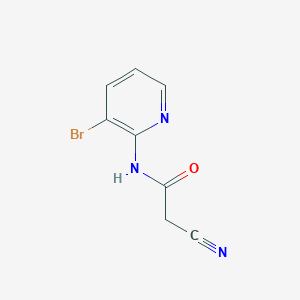
N-(3-bromopyridin-2-yl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromopyridin-2-yl)-2-cyanoacetamide: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 3-position of the pyridine ring and a cyanoacetamide group makes this compound particularly interesting for various chemical reactions and applications.
作用機序
Target of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have significant biological and therapeutic value . They serve as pharmacophores for many molecules . More research is needed to identify the specific targets of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free
Biochemical Pathways
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . More research is needed to identify the specific biochemical pathways affected by this compound.
Result of Action
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . More research is needed to understand the specific effects of this compound.
Action Environment
It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized under different reaction conditions . More research is needed to understand how environmental factors influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromopyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 3-bromopyridine with cyanoacetamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetamide, followed by nucleophilic substitution with 3-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: N-(3-bromopyridin-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cyanoacetamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-aminopyridin-2-yl)-2-cyanoacetamide, while cyclization reactions can produce various heterocyclic compounds.
科学的研究の応用
Chemistry: N-(3-bromopyridin-2-yl)-2-cyanoacetamide is used as a building block in organic synthesis. Its reactivity makes it valuable for the construction of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the cyanoacetamide group is known to impart biological activity, making it a useful scaffold for drug discovery .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
類似化合物との比較
- N-(2-bromopyridin-3-yl)-2-cyanoacetamide
- N-(4-bromopyridin-2-yl)-2-cyanoacetamide
- N-(3-chloropyridin-2-yl)-2-cyanoacetamide
Uniqueness: N-(3-bromopyridin-2-yl)-2-cyanoacetamide is unique due to the specific positioning of the bromine atom and the cyanoacetamide group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the 3-bromo derivative may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications .
特性
IUPAC Name |
N-(3-bromopyridin-2-yl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-5-11-8(6)12-7(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCIZGXEFOYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)
![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)
![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)
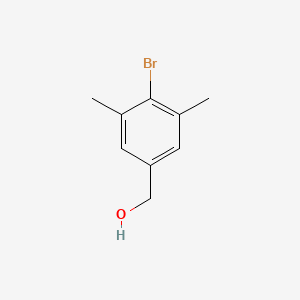
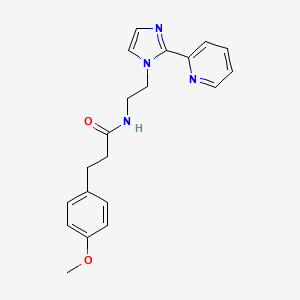
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)
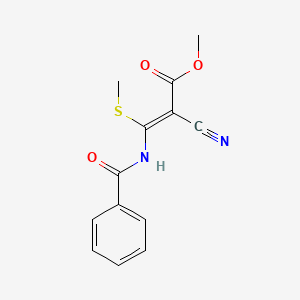
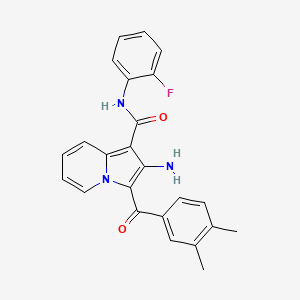

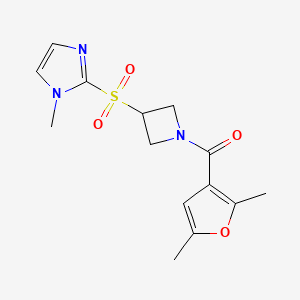

![N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2509038.png)
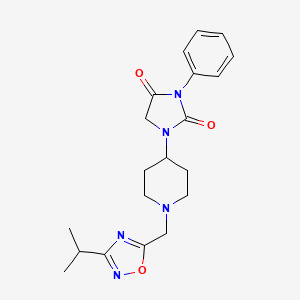
![N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509040.png)
